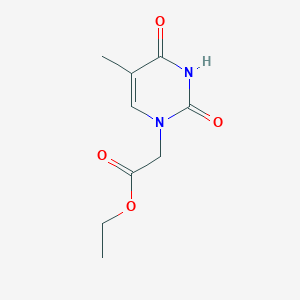
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide, also known as NBBS, is a sulfonamide compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a multi-step process and has been shown to have unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the brain that are involved in the metabolism of neurotransmitters. This inhibition leads to an increase in the levels of certain neurotransmitters, which can then affect brain function.
Biochemical and Physiological Effects:
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide has been shown to have unique biochemical and physiological effects. In animal studies, N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide has been shown to increase locomotor activity and produce a state of hyperactivity. N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide has also been shown to increase the release of dopamine and serotonin in the brain, which can affect mood and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide in lab experiments is its specificity for certain enzymes in the brain. This allows for more precise manipulation of neurotransmitter levels and can lead to more accurate results. However, one limitation of using N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide is its potential toxicity. N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide has been shown to be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide. One area of interest is the development of new drugs that target the enzymes inhibited by N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide. Another area of interest is the study of the long-term effects of N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide on brain function and behavior. Finally, the use of N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide in combination with other drugs may lead to new insights into the mechanisms of drug addiction and other neurological disorders.
Synthesis Methods
The synthesis of N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide involves a multi-step process that begins with the reaction of tert-butylbenzene with benzyl chloride to form N-benzyl-4-tert-butylbenzenamine. This intermediate is then reacted with ethyl chloroformate to form N-benzyl-4-tert-butyl-N-ethylbenzenamine. Finally, the addition of sulfuryl chloride leads to the formation of N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide.
Scientific Research Applications
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been used as a tool to study the role of certain neurotransmitters in the brain, such as dopamine and serotonin. N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide has also been used to study the effects of certain drugs on the brain, such as cocaine and amphetamines.
properties
IUPAC Name |
N-benzyl-4-tert-butyl-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-5-20(15-16-9-7-6-8-10-16)23(21,22)18-13-11-17(12-14-18)19(2,3)4/h6-14H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMUWIKZIHSODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Benzylpiperazin-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2898846.png)








![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(cyanomethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2898862.png)
![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)


